An In-depth Technical Guide to 4-Acetamidothiophenol: Chemical Properties and Structure
An In-depth Technical Guide to 4-Acetamidothiophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidothiophenol, also known as 4'-mercaptoacetanilide, is an organic compound featuring a thiophenol core with an acetamido group at the para position.[] This molecule is of significant interest in medicinal chemistry and materials science due to the combined reactivity of its thiol and acetamido functional groups.[2] It serves as a versatile precursor in the synthesis of various organic compounds and has been investigated for its potential biological activities, including antioxidant properties and its role in the study of aniline derivatives' mutagenic and analgesic effects.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Acetamidothiophenol.
Chemical and Physical Properties
4-Acetamidothiophenol is a yellow powder at room temperature and is known to be soluble in organic solvents.[][2] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NOS | [2] |
| Molecular Weight | 167.23 g/mol | [4] |
| Melting Point | 150-153 °C | [3][4] |
| Boiling Point (Predicted) | 367.1 ± 25.0 °C | [3] |
| pKa (Predicted) | 6.73 ± 0.10 | [3] |
| Appearance | Yellow powder | [] |
| Solubility | Soluble in organic solvents | [2] |
Structure and Identification:
| Identifier | Value | Reference(s) |
| SMILES | CC(=O)NC1=CC=C(C=C1)S | [4] |
| InChI | InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | [5] |
| InChIKey | AYEQJLOHMLYKAV-UHFFFAOYSA-N | [5] |
| CAS Number | 1126-81-4 | [6] |
Molecular Structure
The structure of 4-Acetamidothiophenol consists of a central benzene ring substituted with a thiol (-SH) group and an acetamido (-NHCOCH₃) group in a para arrangement. This substitution pattern is crucial for its chemical reactivity and biological interactions.
Chemical structure of 4-Acetamidothiophenol.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 4-Acetamidothiophenol are crucial for researchers. The following sections provide cited methodologies for these procedures.
Synthesis of 4-Acetamidothiophenol
A common method for the synthesis of 4-Acetamidothiophenol involves the acetylation of 4-aminothiophenol. A plausible experimental protocol is as follows:
Materials:
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4-Aminothiophenol
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Acetic anhydride
-
Pyridine (as a catalyst)
-
Dichloromethane (as a solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
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In a round-bottom flask, dissolve 4-aminothiophenol in dichloromethane.
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Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath.
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Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Synthetic workflow for 4-Acetamidothiophenol.
Purification by Recrystallization
The crude 4-Acetamidothiophenol can be purified by recrystallization to obtain a product of higher purity. The choice of solvent is critical for effective recrystallization. A common solvent system for compounds with similar polarity is a mixture of ethanol and water.
Materials:
-
Crude 4-Acetamidothiophenol
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Heat the solution gently on a hot plate to ensure complete dissolution.
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Slowly add hot deionized water dropwise to the solution until a slight turbidity persists.
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If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
